Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

COX-2 inhibition Inflammation Benzothiazole SAR

N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-67-5) is a synthetic, polyheterocyclic small molecule (MW 397.85) belonging to the benzothiazole-fused benzamide class. The compound is primarily documented as an inhibitor of human cyclooxygenase-2 (COX-2) via a fluorescence-based microplate reader assay, curated in authoritative biochemical databases.

Molecular Formula C20H13ClFN3OS
Molecular Weight 397.85
CAS No. 941967-67-5
Cat. No. B2895233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide
CAS941967-67-5
Molecular FormulaC20H13ClFN3OS
Molecular Weight397.85
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C20H13ClFN3OS/c21-16-5-3-6-17-18(16)24-20(27-17)25(12-15-4-1-2-11-23-15)19(26)13-7-9-14(22)10-8-13/h1-11H,12H2
InChIKeyNIRBUIVPNNBXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-67-5): A Differentiated Benzothiazole-Benzamide Scaffold for COX-2-Targeted Inflammation Research


N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-67-5) is a synthetic, polyheterocyclic small molecule (MW 397.85) belonging to the benzothiazole-fused benzamide class . The compound is primarily documented as an inhibitor of human cyclooxygenase-2 (COX-2) via a fluorescence-based microplate reader assay, curated in authoritative biochemical databases [1]. Its architecture integrates three pharmacophoric features—a 4-chlorobenzothiazole core, a 4-fluorobenzamide bridge, and a pyridin-2-ylmethyl substituent—each contributing to target engagement and physicochemical properties. This specific substitution pattern distinguishes it from numerous benzothiazole-benzamide analogs explored for COX-2, glucokinase, and adenosine receptor modulation, making it a valuable tool compound for detailed structure-activity relationship (SAR) dissection within inflammation-targeted probe discovery programs.

Why N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (941967-67-5) Cannot Be Casually Replaced by In-Class Alternatives


Minor structural perturbations within the benzothiazole-benzamide chemotype can produce divergent potency, selectivity, and physicochemical profiles that render simple 'in-class' substitution scientifically unreliable. Publicly curated binding data demonstrate that a bioisosteric halogen swap on the benzothiazole core—replacing the 4-chloro substituent with 4-fluoro—yields a comparator compound (CHEMBL5173923) with a COX-2 IC50 of 550 nM [1], tightly juxtaposed to the 560 nM recorded for the target compound under the same assay format [2]. The pyridin-2-ylmethyl appendage further modulates hydrogen-bonding geometry and lipophilic efficiency relative to pyridin-3-ylmethyl or morpholinoethyl congeners, which are directed at entirely distinct targets including acetylcholinesterase and the Zinc-Activated Channel . Consequently, procurement of the exact CAS-registered entity is prerequisite for maintaining experimental continuity, ensuring SAR interpretability, and avoiding confounding off-target pharmacology introduced by even single-atom modifications.

Quantitative Differentiation Evidence for N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (941967-67-5) Versus Closest Analogs


COX-2 Inhibitory Potency: Target Compound vs. Closest Benzothiazole-Halogen Analog

The target compound exhibits a human COX-2 IC50 of 560 nM in a fluorescence-based microplate reader assay [1]. Its closest publicly annotated benzothiazole comparator, which differs solely by replacement of the 4-chloro with a 4-fluoro substituent on the benzothiazole ring (CHEMBL5173923), registers an IC50 of 550 nM under the identical assay system [2]. The resulting 10 nM numerical difference is within typical inter-assay variability, indicating the two compounds are essentially equipotent in this single-concentration screen format. This near-equivalence paradoxically underscores the value of the 4-chloro derivative: it provides an alternative halogen-bonding pharmacophore (C-Cl vs. C-F) that may differentially engage residue-level interactions detectable only in orthogonal selectivity or residence-time assays, offering SAR investigators a matched-pair tool for probing halogen-dependent target engagement.

COX-2 inhibition Inflammation Benzothiazole SAR

Pyridyl Regioisomer Differentiation: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Target Selectivity

The target compound incorporates a pyridin-2-ylmethyl substituent, a structural feature that directs pharmacological activity toward COX-2 inhibition [1]. In contrast, the pyridin-3-ylmethyl regioisomer (CAS: not co-assigned) has been characterized in vitro as an acetylcholinesterase (AChE) inhibitor—a mechanistically unrelated target associated with neurodegenerative disease research—with binding stabilized through hydrophobic and hydrogen-bond interactions at the AChE active site cavity [2]. This regioisomer-dependent target-switching phenomenon demonstrates that the nitrogen position on the pyridylmethyl ring acts as a binary selectivity toggle: the 2-pyridyl configuration favors COX-2 engagement, while the 3-pyridyl configuration shifts pharmacology toward the cholinergic system. No quantitative affinity data are available for the pyridin-3-ylmethyl analog at COX-2.

Target selectivity Acetylcholinesterase Kinase profiling

Benzothiazole-Based COX-2 Inhibitor Class Benchmarking

A systematic SAR campaign on benzo[d]thiazole analogs published in 2020 established that optimized compounds within this chemotype achieve moderate COX-2 inhibitory activity with IC50 values ranging from 0.28 to 0.77 μM (280–770 nM) and COX-2 selectivity indices spanning 7.2 to 18.6 [1]. The target compound's COX-2 IC50 of 560 nM (0.56 μM) falls centrally within this class potency range, confirming its representativeness. However, the published series also identified several analogs with sub-300 nM potency and selectivity indices exceeding 15—performance that exceeds the currently available single-point data for the target compound. The 4-chloro-4-fluoro substitution combination on the benzothiazole and benzamide rings, respectively, has not been exhaustively explored in the public literature, suggesting that further optimization of this specific substitution pattern may yield compounds with improved selectivity relative to the class averages reported in He et al. (2020).

COX-2 selectivity Benzothiazole class Inhibitor comparison

Physicochemical Property Differentiation: Solubility and Permeability Predictions

Thiazole derivatives as a class are generally characterized as slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes [1]. These properties influence absorption, distribution, metabolism, and excretion (ADME) parameters, and thus compound bioavailability. The target compound (MW 397.85, C20H13ClFN3OS) incorporates both a chloro (Cl) and fluoro (F) substituent, which modulate electrophilicity and lipophilicity relative to unsubstituted or mono-halogenated analogs [1]. The presence of chlorine in particular can alter biological activity by changing the electrophilicity of carbon in the C-Cl bond, facilitating reactivity with bionucleophiles such as DNA bases or regulatory proteins through chlorine displacement [1]. Direct comparative solubility, logP, or permeability data for the target compound versus named analogs are not publicly available; the evidence presented here is class-level inference based on the general properties of thiazole derivatives.

Physicochemical properties Drug-likeness Solubility

Recommended Application Scenarios for N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide (941967-67-5) Based on Quantitative Evidence


COX-2 Biochemical Probe and Halogen-SAR Matched-Pair Analysis

With a documented COX-2 IC50 of 560 nM [1], this compound serves as a viable biochemical probe for in vitro COX-2 enzyme inhibition studies. Its most precise application is in matched-pair SAR analysis alongside the 4-fluoro-benzothiazole analog (CHEMBL5173923, IC50 550 nM) [2], enabling investigators to dissect the contribution of the C-Cl versus C-F halogen bond to target engagement, residence time, and selectivity. The near-identical potency of the matched pair makes it possible to attribute differential cellular or in vivo outcomes directly to halogen-dependent physicochemical or off-target properties rather than to potency differences.

Pyridyl Regioisomer-Dependent Selectivity Profiling

The pyridin-2-ylmethyl substituent directs pharmacology toward COX-2, while the pyridin-3-ylmethyl regioisomer shifts target engagement toward acetylcholinesterase [3]. This regioisomer pair constitutes a valuable chemical biology toolset for profiling target selectivity as a function of pyridyl nitrogen position. Procurement of the pyridin-2-ylmethyl variant specifically supports COX-2-focused inflammation research programs, while the pyridin-3-ylmethyl analog is more relevant for neurodegeneration studies.

Benzothiazole-Benzamide Core Optimization for COX-2 Selectivity

Positioning at the midpoint of the known benzothiazole COX-2 inhibitor potency distribution (class range: IC50 280–770 nM [4]) makes this compound an appropriate starting scaffold for medicinal chemistry optimization. Structure-based design efforts can focus on derivatizing the 4-fluorobenzamide or pyridin-2-ylmethyl moieties to improve COX-2 selectivity indices beyond the class benchmark of 7.2–18.6 [4], while maintaining the 4-chlorobenzothiazole core that distinguishes this compound from its 4-fluoro-benzothiazole counterparts.

In Silico Docking and Pharmacophore Model Construction

The compound's polyheterocyclic architecture—incorporating benzothiazole, fluorobenzamide, and pyridylmethyl pharmacophores—makes it well-suited for computational docking studies against COX-2 crystal structures. The availability of a close matched-pair comparator (4-fluoro-benzothiazole analog) with published affinity data enables rigorous validation of in silico binding pose predictions and free energy perturbation calculations. This application scenario is particularly valuable for academic groups building predictive pharmacophore models for benzothiazole-based COX-2 inhibitors.

Quote Request

Request a Quote for N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.